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Compound Name: Me-Tet-PEG2-COOH

Cat. No.: B12380271 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction

Me-Tet-PEG2-COOH is a heterobifunctional linker that serves as a critical tool in modern

bioconjugation, enabling the precise and covalent linkage of biomolecules to other molecules of

interest.[1][2] This linker is composed of three key components: a methyltetrazine (Me-Tet)

group, a two-unit polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid (COOH).[1]

[3] The methyltetrazine moiety facilitates rapid and highly specific bioorthogonal "click

chemistry" reactions with trans-cyclooctene (TCO) groups.[4] The carboxylic acid allows for

conventional amide bond formation with primary amines, such as those found on the side

chains of lysine residues in proteins. The PEG spacer enhances aqueous solubility and

reduces steric hindrance during conjugation.

This versatile structure makes Me-Tet-PEG2-COOH an ideal reagent for two-step

bioconjugation strategies, which are frequently employed in the development of antibody-drug

conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.

Core Properties of Me-Tet-PEG2-COOH
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Property Data

Molecular Formula C16H20N4O5 (example for PEG2)

Appearance Typically a red crystalline solid

Purity ≥95% (as determined by HPLC)

Storage Conditions -20°C, desiccated

Solubility
Soluble in Water, DMSO, DMF, DCM, THF,

Chloroform

Principles of Reactivity
The utility of Me-Tet-PEG2-COOH lies in its two distinct reactive ends, which allow for

orthogonal conjugation strategies.

Amine-Reactive Carboxylic Acid: The terminal carboxylic acid can be activated using

carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-

NHS. The resulting NHS ester is a reactive intermediate that readily forms a stable amide

bond with primary amines on biomolecules (e.g., proteins, peptides, or amine-functionalized

surfaces) at a physiological to slightly alkaline pH.

Bioorthogonal Methyltetrazine Group: The methyltetrazine group reacts with strained

alkenes, most notably trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder

(IEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast and highly

selective, proceeding efficiently in complex biological media without interfering with native

functional groups. The methyl group on the tetrazine ring enhances its stability compared to

unsubstituted tetrazines.

Key Applications
Antibody-Drug Conjugates (ADCs): An antibody can be functionalized with Me-Tet-PEG2-
COOH via its lysine residues. The resulting tetrazine-modified antibody can then be precisely

conjugated to a TCO-modified cytotoxic drug.
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Pre-targeted Imaging and Therapy: This strategy involves administering a tetrazine-modified

targeting molecule (e.g., an antibody) which localizes to the target site. Subsequently, a

TCO-labeled imaging agent or therapeutic payload is administered, which rapidly "clicks" to

the pre-localized tetrazine, thereby improving target-to-background ratios and reducing off-

target toxicity.

Functionalization of Nanoparticles: Amine-functionalized nanoparticles can be modified with

Me-Tet-PEG2-COOH to introduce tetrazine handles on their surface for subsequent

attachment of TCO-modified biomolecules.

Experimental Protocols
Protocol 1: Activation of Me-Tet-PEG2-COOH and
Conjugation to an Amine-Containing Protein (e.g., an
Antibody)
This protocol details the initial step of conjugating the carboxylic acid end of the linker to a

protein.

Materials and Reagents:

Me-Tet-PEG2-COOH

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

Desalting column or size-exclusion chromatography (SEC) system for purification

Protein to be conjugated (e.g., antibody)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12380271?utm_src=pdf-body
https://www.benchchem.com/product/b12380271?utm_src=pdf-body
https://www.benchchem.com/product/b12380271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Parameters for Activation and Conjugation:

Parameter Recommended Range Notes

Protein Concentration 1-10 mg/mL
Higher concentrations can

improve reaction efficiency.

Molar Excess (Linker:Protein) 5-20 fold

Optimize based on the number

of available amines and

desired degree of labeling.

Molar Excess (EDC:Linker) 1.2-2 fold
Use freshly prepared EDC

solution.

Molar Excess (NHS:Linker) 1.2-5 fold
NHS or Sulfo-NHS stabilizes

the active ester intermediate.

Activation pH 4.5 - 6.0
Optimal for EDC/NHS

chemistry.

Conjugation pH 7.2 - 8.0

Optimal for the reaction of

NHS esters with primary

amines.

Reaction Time (Activation) 15-30 minutes At room temperature.

Reaction Time (Conjugation)
2 hours at RT or overnight at

4°C

Longer incubation at 4°C can

improve yield and stability.

Quenching Time 15-30 minutes At room temperature.

Procedure:

Protein Preparation: If the protein solution is in a buffer containing primary amines (e.g.,

Tris), exchange it into an amine-free buffer like PBS at a concentration of 1-10 mg/mL.

Reagent Preparation: Equilibrate Me-Tet-PEG2-COOH, EDC, and NHS to room temperature

before opening to prevent moisture condensation. Prepare stock solutions in anhydrous

DMSO or DMF. For example, prepare a 10 mg/mL stock solution of Me-Tet-PEG2-COOH.

EDC and NHS solutions should be prepared fresh immediately before use.
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Activation of Me-Tet-PEG2-COOH:

In a separate microcentrifuge tube, dissolve Me-Tet-PEG2-COOH in Activation Buffer.

Add the desired molar excess of EDC, followed by NHS.

Incubate for 15-30 minutes at room temperature with gentle mixing.

Conjugation to Protein:

Add the freshly activated Me-Tet-PEG2-COOH solution to the protein solution.

Adjust the pH of the reaction mixture to 7.2-8.0 using a suitable buffer to facilitate the

reaction with amines.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50

mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room

temperature.

Purification: Remove excess, unreacted linker and byproducts using a desalting column or

size-exclusion chromatography (SEC) equilibrated with PBS, pH 7.4.

Characterization: Determine the final concentration of the tetrazine-modified protein and

assess the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Bioorthogonal Ligation of Tetrazine-Modified
Protein with a TCO-Containing Molecule
This protocol describes the "click chemistry" reaction between the now tetrazine-functionalized

protein and a molecule carrying a trans-cyclooctene (TCO) group.

Materials and Reagents:

Purified Tetrazine-modified protein (from Protocol 1)

TCO-containing molecule (e.g., TCO-fluorescent dye, TCO-drug)
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Reaction Buffer (e.g., PBS, pH 6.0-9.0)

Quantitative Parameters for Tetrazine-TCO Ligation:

Parameter Recommended Value Notes

Molar Excess (TCO:Tetrazine) 1.5 - 5 fold

A slight excess of the TCO-

molecule ensures complete

reaction of the tetrazine-

modified protein.

Reaction Temperature Room Temperature
The reaction is typically very

fast at ambient temperatures.

Reaction Time 30 - 120 minutes

The reaction is often complete

within minutes, but longer

times can ensure full

conversion.

Reaction pH 6.0 - 9.0
The reaction is efficient across

a broad pH range.

Reaction Kinetics:

The reaction between tetrazines and trans-cyclooctenes is one of the fastest bioorthogonal

reactions known.

Reactants
Second-Order Rate
Constant (k₂)

Conditions

3,6-di(2-pyridyl)-s-tetrazine

and trans-cyclooctene
~2000 M⁻¹s⁻¹ 9:1 Methanol:Water

Tetrazine and conformationally

strained TCO
up to 3.3 x 10⁶ M⁻¹s⁻¹ Aqueous solution

Procedure:
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Reagent Preparation: Dissolve the TCO-containing molecule in a compatible solvent (e.g.,

DMSO) to prepare a stock solution.

Click Reaction:

To the purified tetrazine-modified protein in Reaction Buffer, add the TCO-containing

molecule stock solution. A 1.5 to 5-fold molar excess of the TCO-molecule is typically

used.

Incubate the reaction for 1-2 hours at room temperature with gentle stirring. The reaction

progress can be monitored by the disappearance of the tetrazine's characteristic color or

by analytical techniques like HPLC or SDS-PAGE.

Purification (if necessary): If the TCO-molecule is small, excess unreacted reagent can be

removed using a desalting column, SEC, or dialysis.

Final Characterization: Characterize the final bioconjugate to confirm successful ligation and

determine its concentration.

Diagrams
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Step 1: Amine Conjugation

Step 2: Bioorthogonal Ligation
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Tetrazine-Modified
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Me-Tet-PEG2-COOH

Activated NHS-ester
of Linker

 Activation
(pH 4.5-6.0) 

EDC / NHS

Purification

TCO-Modified
Molecule

(Drug, Dye, etc.)

Final Bioconjugate

 'Click' Reaction
(IEDDA) 

Click to download full resolution via product page

Caption: Experimental workflow for Me-Tet-PEG2-COOH bioconjugation.
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Pre-Targeted In Vivo Therapy

1. Administer
Tetrazine-Modified Antibody

2. Antibody localizes
to Target Cell

4. In Vivo 'Click' Reaction
at Target Site

3. Administer
TCO-Drug

5. Drug Release and
Therapeutic Effect

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12380271#me-tet-peg2-cooh-bioconjugation-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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